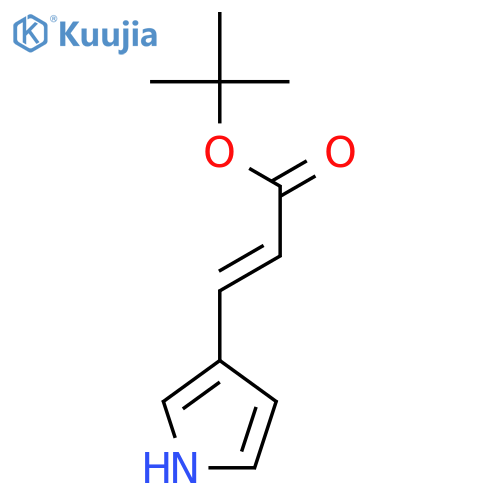

Cas no 864815-35-0 (tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate)

864815-35-0 structure

商品名:tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate

CAS番号:864815-35-0

MF:C11H15NO2

メガワット:193.242303133011

MDL:MFCD20662161

CID:4256145

PubChem ID:66646340

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, 1,1-dimethylethyl ester, (2E)-

- (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate

- tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate

- 864815-35-0

- SCHEMBL296749

- (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate

- (E)-3-(1H-pyrrol-3-yl)-acrylic acid tert-butyl ester

- tert-Butyl (E)-3-(1H-pyrrol-3-yl)acrylate

- EN300-1456031

- SCHEMBL296748

- VHHOANRGJDNEQY-SNAWJCMRSA-N

- (E)-3-(1H-pyrrol-3-yl)acrylic acid tert-butyl ester

-

- MDL: MFCD20662161

- インチ: InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3/b5-4+

- InChIKey: VHHOANRGJDNEQY-SNAWJCMRSA-N

計算された属性

- せいみつぶんしりょう: 193.110278721Da

- どういたいしつりょう: 193.110278721Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 42.1Ų

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0107-5G |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 95% | 5g |

¥ 10,553.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0107-10G |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 95% | 10g |

¥ 17,589.00 | 2023-04-13 | |

| Enamine | EN300-1456031-0.1g |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 0.1g |

$715.0 | 2023-06-06 | ||

| Enamine | EN300-1456031-0.5g |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 0.5g |

$781.0 | 2023-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0107-250MG |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 95% | 250MG |

¥ 1,412.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0107-1G |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 95% | 1g |

¥ 3,517.00 | 2023-04-13 | |

| Enamine | EN300-1456031-0.05g |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 0.05g |

$683.0 | 2023-06-06 | ||

| Enamine | EN300-1456031-10000mg |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 10000mg |

$3500.0 | 2023-09-29 | ||

| Enamine | EN300-1456031-250mg |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

864815-35-0 | 250mg |

$748.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744452-100mg |

tert-Butyl 3-(1h-pyrrol-3-yl)acrylate |

864815-35-0 | 98% | 100mg |

¥1712.00 | 2024-04-28 |

tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

864815-35-0 (tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:864815-35-0)tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):177.0/294.0/441.0/1323.0/2204.0